3-Formyl-4-nitrobenzonitrile
Overview
Description
3-Formyl-4-nitrobenzonitrile is a chemical compound with the molecular formula C8H4N2O3 and a molecular weight of 176.13 . It is a solid substance and is often used in research.
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4N2O3/c9-4-6-1-2-7(5-11)8(3-6)10(12)13/h1-3,5H . This code provides a detailed description of the molecule’s structure, including the positions of the nitro group and the formyl group on the benzene ring.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 176.13 . The compound is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Thermophysical Properties
Research has explored the thermophysical properties of nitrobenzonitriles, including 3-Formyl-4-nitrobenzonitrile. A study by Jiménez et al. (2002) investigated the heat capacities and enthalpies of transitions of nitrobenzonitriles through differential scanning calorimetry. This research is fundamental in understanding the thermal behavior of these compounds, which is crucial in various scientific applications (Jiménez et al., 2002).
Applications in Synthesis
G. C. Reddy and colleagues (2007) demonstrated a one-pot conversion method of nitrobenzonitriles to quinazolin-4(3H)-ones, crucial for synthesizing anticancer drug molecules like gefitinib and erlotinib. This research highlights the significant role of nitrobenzonitriles in pharmaceutical synthesis (Reddy, Chandregowda, & Rao, 2007).
Molecular Structure and Electron-Withdrawing Effects
Studies on this compound derivatives have also focused on their molecular structure and electron-withdrawing effects. For instance, Hashimoto et al. (2003) synthesized 4-Benzoylaminobenzonitrile derivatives and analyzed how electron-withdrawing groups like formyl or nitro groups affect their molecular properties (Hashimoto, Ujiie, & Mori, 2003).
Hydrogenation Studies
Klara Koprivova and L. Červený (2008) investigated the hydrogenation of nitrobenzonitriles, including this compound, using Raney nickel catalyst. This research is crucial for understanding the chemical reactivity and potential applications of these compounds in various industrial processes (Koprivova & Červený, 2008).
Vibrational Spectroscopy Analysis
The vibrational spectroscopy of nitrobenzonitrile derivatives has been a subject of interest. For example, Sert et al. (2013) conducted a comprehensive study on 4-chloro-3-nitrobenzonitrile, providing valuable insights into the vibrational properties of similar compounds (Sert, Çırak, & Ucun, 2013).
Mass Spectrometry Applications
J. Santos et al. (2016) explored the use of 3-nitrobenzonitrile as a dopant in easy ambient sonic-spray ionization mass spectrometry, highlighting its potential to improve sensitivity in analytical techniques (Santos, Vendramini, Schwab, Eberlin, & de Morais, 2016).
Safety and Hazards
The safety data sheet for 3-Formyl-4-nitrobenzonitrile indicates that it is a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
3-formyl-4-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3/c9-4-6-1-2-8(10(12)13)7(3-6)5-11/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFQELNRGJIUKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40531101 | |
Record name | 3-Formyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90178-82-8 | |
Record name | 3-Formyl-4-nitrobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90178-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-4-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40531101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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